4-Hidroperoxi-2-nonenal

Descripción general

Descripción

4-Hydroperoxy-2-nonenal is a reactive lipid peroxidation product derived from the oxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid . It is an α,β-unsaturated aldehyde with a hydroperoxy group, making it highly reactive and capable of covalently modifying proteins . This compound is of significant interest due to its role in oxidative stress and its potential implications in various pathological conditions .

Aplicaciones Científicas De Investigación

4-Hydroperoxy-2-nonenal has several scientific research applications, including:

Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress.

Biology: Investigated for its role in modifying proteins and DNA, leading to cellular damage and disease.

Medicine: Studied for its potential involvement in diseases such as atherosclerosis, diabetes, and cancer.

Industry: Utilized in research to develop antioxidants and other protective agents against oxidative stress.

Mecanismo De Acción

Target of Action

4-Hydroperoxy-2-nonenal (4-HPNE) primarily targets DNA bases and proteins . It forms adducts with DNA bases, specifically 2′-deoxyguanosine (dGuo) , 2′-deoxyadenosine (dAdo) , and 2′-deoxycytidine (dCyd) . It also covalently modifies proteins to generate unique intramolecular oxidation products .

Mode of Action

4-HPNE interacts with its targets through a process of redox cycling . It undergoes transition metal ion- or vitamin C-mediated breakdown to form 4-Oxo-2-nonenal (4-ONE) and 4-Hydroxy-2-nonenal (4-HNE) . These compounds then react with DNA bases to form DNA-adducts .

Biochemical Pathways

The formation of 4-HPNE is a result of the homolytic decomposition of ω-6 lipid hydroperoxide, specifically 13-hydroperoxyoctadecadienoic acid (13-HpODE) . This process is thought to occur during the redox cycling of polycyclic aromatic hydrocarbon catechols, which are formed by the sequential action of specific cytochromes P-450 and aldo-keto reductases .

Pharmacokinetics

It is known that 4-hpne is an intermediate in the breakdown of ω-6 lipid hydroperoxides . It is also known to be a reactive molecule that can covalently modify proteins .

Result of Action

The interaction of 4-HPNE with DNA bases results in the formation of DNA-adducts . These adducts are formed in high yield from the reaction of DNA and 4-ONE, a major product of 13-HpODE decomposition . The formation of these adducts can lead to mutations and potentially contribute to carcinogenesis .

Action Environment

The action of 4-HPNE is influenced by environmental factors such as the presence of transition metal ions or vitamin C, which induce the decomposition of lipid hydroperoxides . The temperature and pH of the environment can also affect the decomposition of 4-HPNE and the formation of DNA-adducts .

Análisis Bioquímico

Biochemical Properties

4-Hydroperoxy-2-nonenal is involved in various biochemical reactions. It is known to interact with DNA bases to form DNA-adducts . The compound is also known to react with proteins, leading to the formation of structurally unusual lysine adducts .

Cellular Effects

4-Hydroperoxy-2-nonenal has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to contribute to cell death by inducing downstream pro-apoptotic proteins .

Molecular Mechanism

At the molecular level, 4-Hydroperoxy-2-nonenal exerts its effects through various mechanisms. It undergoes transition metal ion- or vitamin C-mediated breakdown to 4-ONE and 4-HNE, suggesting that 4-Hydroperoxy-2-nonenal can form heptanone-etheno- and propano- adducts with DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroperoxy-2-nonenal change over time. It has been shown to undergo decomposition in the presence of dGuo in Chelex-treated phosphate buffer at 37°C for 24h or at 60°C for 48h .

Metabolic Pathways

4-Hydroperoxy-2-nonenal is involved in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroperoxy-2-nonenal can be synthesized through the oxidation of 2-nonenal using hydroperoxides . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide under controlled conditions to introduce the hydroperoxy group at the fourth carbon position .

Industrial Production Methods: Industrial production of 4-Hydroperoxy-2-nonenal is less common due to its high reactivity and instability. it can be produced in small quantities for research purposes using similar oxidation methods as described above .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroperoxy-2-nonenal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-hydroxy-2-nonenal and other oxidation products.

Reduction: Reduction of the hydroperoxy group can yield 4-hydroxy-2-nonenal.

Substitution: The hydroperoxy group can participate in substitution reactions, forming adducts with nucleophiles such as amino acids.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amino acids, peptides.

Major Products Formed:

4-Hydroxy-2-nonenal: Formed through reduction or further oxidation.

Protein Adducts: Formed through reactions with amino acids and peptides.

Comparación Con Compuestos Similares

4-Hydroxy-2-nonenal: A major product of 4-Hydroperoxy-2-nonenal reduction and a well-studied lipid peroxidation product.

4-Oxo-2-nonenal: Another lipid peroxidation product with similar reactivity.

4,5-Epoxy-2-decenal: Formed from the oxidation of 4-Hydroperoxy-2-nonenal.

Uniqueness: 4-Hydroperoxy-2-nonenal is unique due to its hydroperoxy group, which makes it highly reactive and capable of forming a wide range of oxidation and substitution products . Its ability to covalently modify proteins and DNA distinguishes it from other lipid peroxidation products .

Actividad Biológica

4-Hydroperoxy-2-nonenal (HPNE) is a significant lipid peroxidation product that has garnered attention due to its biological activity and implications in various pathological conditions. This article delves into the biological activity of HPNE, highlighting its mechanisms of action, protein modifications, and potential roles in disease processes.

Overview of 4-Hydroperoxy-2-nonenal

HPNE is an unstable hydroperoxide derived from the oxidation of polyunsaturated fatty acids (PUFAs), particularly from the ω-6 fatty acid metabolism. It serves as a precursor to more stable aldehydes such as 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (4-ONE). The reactivity of HPNE stems from its ability to form adducts with various biomolecules, including proteins and DNA, which can lead to significant biological consequences.

Protein Modification

HPNE has been shown to modify proteins through covalent bonding, particularly with nucleophilic amino acids like lysine, cysteine, and histidine. This modification can lead to the formation of unique adducts that may alter protein function:

- Lysine Adduct Formation : HPNE preferentially reacts with lysine residues, leading to the formation of structurally unusual adducts. For example, studies have identified two major lysine adducts resulting from HPNE interaction with bovine serum albumin (BSA) .

- Monoclonal Antibody Epitope : One of the identified lysine adducts serves as an epitope for a monoclonal antibody developed against HPNE-modified proteins, indicating a specific immune response to HPNE modifications .

DNA Interaction

HPNE can also interact with DNA, forming mutagenic lesions. It has been identified as a precursor for the formation of unsubstituted etheno-adducts, which are known to be mutagenic . The breakdown products of HPNE can lead to significant DNA damage, contributing to carcinogenesis.

Role in Disease

The biological activity of HPNE is implicated in various diseases:

- Oxidative Stress : HPNE is produced during oxidative stress conditions and has been linked to cellular damage in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Its accumulation leads to increased levels of reactive oxygen species (ROS), which further exacerbate cellular damage .

- Atherosclerosis : HPNE-specific epitopes have been detected in oxidized low-density lipoproteins (LDL) and atherosclerotic lesions, suggesting its role in cardiovascular diseases .

- Insulin Resistance : Research indicates that 4-HNE, derived from HPNE, may contribute to insulin resistance in skeletal muscle by inducing oxidative stress and carbonyl stress .

Case Study: Atherosclerosis

In a study examining atherosclerotic lesions, researchers found that HPNE-specific modifications were present not only in vitro but also in vivo within human tissues. This finding underscores the relevance of HPNE in chronic inflammatory conditions associated with lipid peroxidation .

Research on Reactive Oxygen Species

A comprehensive review highlighted the relationship between oxidative stress and the formation of HPNE. It was noted that vitamin C could mediate the breakdown of HPNE into more reactive aldehydes like 4-HNE, further contributing to oxidative damage .

Summary Table of Biological Activities

| Biological Activity | Description | Implications |

|---|---|---|

| Protein Modification | Forms adducts with lysine residues | Alters protein function; potential immune response |

| DNA Interaction | Forms mutagenic etheno-adducts | Contributes to carcinogenesis |

| Role in Oxidative Stress | Increases ROS levels | Linked to neurodegenerative diseases |

| Implications in Atherosclerosis | Detected in oxidized LDL | Associated with cardiovascular diseases |

| Insulin Resistance | Induces oxidative stress in skeletal muscle | Links to metabolic disorders |

Propiedades

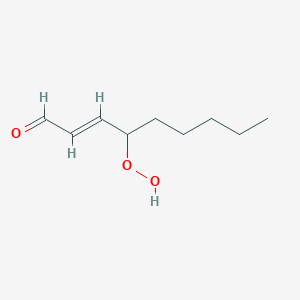

IUPAC Name |

(E)-4-hydroperoxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNYLRYVAZWBEH-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347875 | |

| Record name | (E)-4-Hydroperoxynon-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83920-83-6, 7439-43-2 | |

| Record name | 4-Hydroperoxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroperoxynon-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does HPNE interact with biological molecules and what are the downstream effects?

A1: HPNE exhibits high reactivity towards proteins, specifically targeting lysine residues. [, ] This interaction leads to the formation of covalent adducts, altering protein structure and function. One prominent example is the formation of Nε-4-hydroxynonanoic acid-lysine and Nε-4-hydroxy-(2Z)-nonenoyllysine adducts on bovine serum albumin. [] These HPNE-specific modifications have been detected in oxidized low-density lipoprotein (LDL) in vitro and within atherosclerotic lesions, suggesting their potential role in disease pathogenesis. [] Moreover, HPNE, along with related aldehydes like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), has been shown to induce apoptosis in colorectal cancer cells, indicating a potential role in cell death signaling pathways. []

Q2: HPNE is often discussed alongside HNE and ONE. What is the relationship between these three compounds?

A2: HPNE is considered a precursor to both HNE and ONE. [, , ] It can undergo metal ion- or vitamin C-mediated decomposition to generate these compounds. [] Interestingly, each of these three aldehydes can form distinct DNA adducts. While ONE primarily forms heptanone-etheno adducts, HPNE can lead to the formation of both unsubstituted etheno adducts and heptanone-etheno adducts. [] This suggests that HPNE might have a broader range of genotoxic effects compared to ONE. []

Q3: What are the major sources of HPNE formation in biological systems?

A3: HPNE arises from the breakdown of lipid hydroperoxides, particularly those derived from ω-6 fatty acids. [, ] For instance, it is a major product of the iron (Fe(II))-mediated decomposition of 13-hydroperoxyoctadecadienoic acid (13-HpODE), a product of linoleic acid peroxidation. [] Additionally, HPNE formation has been observed during the decomposition of 5(S)-hydroperoxyeicosatetraenoic acid, highlighting its potential relevance in 5-lipoxygenase-mediated oxidative stress. []

Q4: Can dietary factors influence HPNE levels in the body?

A4: Research suggests that vitamin C supplementation can lower urinary levels of HPNE metabolites in humans. [] This finding supports the role of antioxidants in mitigating oxidative stress and potentially reducing the burden of HPNE-induced damage. Further research is needed to fully understand the impact of dietary interventions on HPNE levels and their associated health effects.

Q5: What analytical techniques are used to study HPNE and its biological interactions?

A5: Several sophisticated methods are employed to investigate HPNE. Liquid chromatography coupled with mass spectrometry (LC/MS) plays a crucial role in identifying and quantifying HPNE and its metabolites in various biological matrices. [, ] This technique is particularly useful for analyzing HPNE-induced DNA adducts, allowing researchers to characterize different types of adducts formed and their relative abundance. [, ] Additionally, immunological techniques utilizing monoclonal antibodies specific to HPNE-modified proteins can help detect and localize HPNE-induced protein modifications in tissues and biological samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.